2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives, including 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, often involves the reaction of cis-1,2-(arenesulfonamido)cyclopropane salts with ethylene bromide or other halogenated compounds. This method has been demonstrated to yield a variety of substituted diazabicycloheptanes, indicating the versatility of the synthetic approach for producing different derivatives of the core structure (Majchrzak, Kotelko, & Lambert, 1983).
Molecular Structure Analysis
The molecular structure of 2,5-diazabicyclo[2.2.1]heptane compounds, including specific derivatives, has been characterized through techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the bicyclic system. For instance, studies have shown that the benzene rings in some derivatives are oriented in opposite directions relative to the diazabicycloheptane core, highlighting the impact of substitution on the molecule's overall geometry (Wu et al., 2011).
Chemical Reactions and Properties
The chemical behavior of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its analogs under various conditions has been extensively studied. These compounds participate in a range of reactions, including photolytic and thermal decompositions, which can lead to the formation of different products depending on the reaction conditions. For example, the thermal decomposition of N-amino derivatives of diazabicycloheptanes can yield hydrocarbon products through a fragmentation process, without rearrangement to stable diazabicyclooctene isomers (Dervan & Uyehara, 1976).
Physical Properties Analysis
The physical properties of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different solvents and conditions. These properties are influenced by the molecular structure and the nature of substitutions on the bicyclic core. Crystallographic studies provide insights into the compound's solid-state structure, which is essential for the design of materials and pharmaceuticals (Britvin & Rumyantsev, 2017).
Chemical Properties Analysis
The chemical properties of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, including its reactivity towards different functional groups, acidity or basicity of the nitrogen atoms, and its behavior in catalysis or as a ligand, are integral to its application in synthetic chemistry and drug development. Investigations into its structure-activity relationships (SAR) have provided valuable insights into optimizing its properties for specific applications (Li et al., 2010).
Scientific Research Applications
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Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes
- Summary : This compound has been synthesized as a novel bicyclic system . The starting material, hydroxy-L-proline, was transformed to tritosylhydroxy-L-prolinol, which was then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine .
- Methods : The synthesis involved the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane .
- Results : The reaction mechanisms leading to the bicyclic compound are discussed, and the NMR spectra of the title compound and its ditosyl derivative are interpreted .
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Substituted 2,5-Diazabicyclo[2.2.1]heptanes
- Summary : A new method is proposed for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine .
- Methods : The synthesis involved the use of 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine .
- Results : 1H NMR spectroscopy indicated multiple conformations of 2-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptanes in solution .
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Preparation of Chiral Diazabicyclic Ligands
- Summary : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These ligands can be used in the preparation of dicopper (II) complexes .
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Preparation of Diazabicyclo[2.2.1]heptane Derivatives as Catalysts
- Summary : This compound can be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These derivatives can be used as catalysts in asymmetric catalysis reactions .
- Preparation of 2-Boc-5-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane
- Summary : This compound can be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane by reacting with p-nitrobenzene .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting compound can be used in further chemical reactions .
Safety And Hazards
properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340252 | |
Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
114086-14-5 | |
Record name | 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114086-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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